[(5-Acetyl-6-methyl-2-phenylpyrimidin-4-yl)sulfanyl]acetic acid
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Overview
Description
[(5-Acetyl-6-methyl-2-phenylpyrimidin-4-yl)sulfanyl]acetic acid is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of an acetyl group, a methyl group, a phenyl group, and a sulfanylacetic acid moiety attached to the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Acetyl-6-methyl-2-phenylpyrimidin-4-yl)sulfanyl]acetic acid typically involves multi-step organic reactions. One common method includes the condensation of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux conditions in xylene, followed by the addition of a base to afford the desired product . Another approach involves the reaction of 5-acetyl-4-aminopyrimidines with acylating agents such as carboxylic anhydrides or acid chlorides, followed by cyclization to form the pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[(5-Acetyl-6-methyl-2-phenylpyrimidin-4-yl)sulfanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrimidine ring and the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
[(5-Acetyl-6-methyl-2-phenylpyrimidin-4-yl)sulfanyl]acetic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of [(5-Acetyl-6-methyl-2-phenylpyrimidin-4-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to trigger specific cellular responses .
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds containing a thiazole ring, known for their diverse biological activities.
Pyrimidine derivatives: Other pyrimidine-based compounds with similar structural features and biological activities.
Uniqueness
[(5-Acetyl-6-methyl-2-phenylpyrimidin-4-yl)sulfanyl]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
117831-31-9 |
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Molecular Formula |
C15H14N2O3S |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
2-(5-acetyl-6-methyl-2-phenylpyrimidin-4-yl)sulfanylacetic acid |
InChI |
InChI=1S/C15H14N2O3S/c1-9-13(10(2)18)15(21-8-12(19)20)17-14(16-9)11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,19,20) |
InChI Key |
GVMCUYZEDVZIBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=CC=C2)SCC(=O)O)C(=O)C |
Origin of Product |
United States |
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